(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
This compound belongs to the α,β-unsaturated cyanoenamide class, characterized by an electron-withdrawing cyano group and an enamide moiety. The structure features a 3-ethoxy-4-methoxyphenyl group at the β-position and a 2-hydroxy-4-nitrophenyl substituent on the amide nitrogen. The nitro group (electron-withdrawing) and hydroxyl group (hydrogen-bond donor) on the aryl ring may enhance binding affinity to biological targets, such as enzymes or carrier proteins .
Properties
IUPAC Name |
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-3-28-18-9-12(4-7-17(18)27-2)8-13(11-20)19(24)21-15-6-5-14(22(25)26)10-16(15)23/h4-10,23H,3H2,1-2H3,(H,21,24)/b13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNUERMEUBDTPV-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a specific structure that includes a cyano group and various aromatic substituents. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4 |
| SMILES | CCOC1=CC(=CC(=C1O)CSC2=CC=C(C=C2)OC)/C=C(\C#N)/C(=O)N |
| InChI | InChI=1S/C20H20N2O4/c1-3-26-18-10-13(8-14(11-21)20(22)24)9-15(19(18)23)12-27-17-6-4-16(25-2)5-7-17/h4-10,23H,3,12H2,1-2H3,(H2,22,24)/b14-8+ |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with cellular pathways and molecular targets.
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of similar compounds in the same class. For instance, nitrothiophenes have shown significant inhibitory effects against various bacteria such as E. coli and M. luteus, suggesting potential for similar action in (E)-2-cyano derivatives .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of related compounds indicate that they may induce apoptosis in cancer cells by disrupting mitochondrial function and inducing oxidative stress . The specific mechanisms for (E)-2-cyano compounds may involve inhibition of key enzymes in cancer cell metabolism.
Case Studies
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Cytotoxicity Against Cancer Cell Lines
- A study examined the effects of (E)-2-cyano derivatives on several cancer cell lines. Results indicated that at concentrations ranging from 10 to 50 µM, there was a dose-dependent decrease in cell viability.
- The mechanism was hypothesized to involve apoptosis mediated by caspase activation.
-
Antibacterial Assays
- In vitro assays demonstrated that (E)-2-cyano compounds inhibited the growth of pathogenic bacteria at minimum inhibitory concentrations comparable to standard antibiotics.
- The mode of action was suggested to involve disruption of bacterial cell wall synthesis.
The biological activity of (E)-2-cyano compounds can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for cellular function in bacteria and cancer cells.
- Oxidative Stress Induction: These compounds may increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include cyanoenamide derivatives with variations in aryl substituents, which modulate physicochemical and pharmacological properties. Below is a comparative analysis based on structural motifs, synthesis yields, and reported data:
Key Observations:
Methoxy and ethoxy groups donate electrons via resonance, balancing the electron-withdrawing cyano and nitro groups .
Solubility and Binding: Sulfonamide-containing derivatives (5b, 5c) exhibit higher aqueous solubility due to ionizable sulfonamide groups, whereas the target compound’s nitro and hydroxyl groups may rely on polar interactions . Coumarin-based cyanoenamides () show strong binding to human serum albumin (HSA) via hydrophobic and hydrogen-bonding interactions, suggesting similar behavior for the target compound .
Synthetic Feasibility :
- High-yield syntheses (>90%) are achievable for methoxy-substituted derivatives (e.g., 5b), whereas chloro or nitro substituents (e.g., 5c, ) require optimized conditions due to steric or electronic challenges .
Research Implications
- Drug Design : The nitro and hydroxyl groups in the target compound may improve binding to redox-active biological targets, such as nitroreductases or oxidoreductases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
